molecular formula C7H3BrFNO2S B13246807 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride

3-Bromo-4-cyanobenzene-1-sulfonyl fluoride

Cat. No.: B13246807
M. Wt: 264.07 g/mol
InChI Key: ZGKJNHOBNGJYLZ-UHFFFAOYSA-N
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Description

3-Bromo-4-cyanobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3BrFNO2S. It is a derivative of benzene, featuring bromine, cyano, and sulfonyl fluoride functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride typically involves the reaction of 3-bromo-4-cyanobenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous solution . This reaction is often facilitated by a phase transfer catalyst such as 18-crown-6-ether in acetonitrile to improve efficiency .

Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The bromine and cyano groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation).

Major Products:

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic Aromatic Substitution: Products include nitro derivatives and sulfonic acids.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride involves its ability to act as an electrophile. The sulfonyl fluoride group can react with nucleophilic sites on proteins, such as the hydroxyl group of serine residues in enzymes, leading to enzyme inhibition . This covalent modification can alter the activity of the target enzyme, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3BrFNO2S

Molecular Weight

264.07 g/mol

IUPAC Name

3-bromo-4-cyanobenzenesulfonyl fluoride

InChI

InChI=1S/C7H3BrFNO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H

InChI Key

ZGKJNHOBNGJYLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Br)C#N

Origin of Product

United States

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